molecular formula C14H17FN4OS B5292815 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide

Cat. No. B5292815
M. Wt: 308.38 g/mol
InChI Key: UAIDTNLYYJVCMO-UHFFFAOYSA-N
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Description

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, also known as DFTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.

Scientific Research Applications

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has been studied for its potential applications in various scientific research fields. One of the significant applications is in the field of cancer research. Studies have shown that 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

Mechanism of Action

The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide involves its interaction with various molecular targets in cells. 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This inhibition leads to the activation of the intrinsic pathway of apoptosis, which ultimately leads to the death of cancer cells. Moreover, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which improves cognitive function.
Biochemical and Physiological Effects:
2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide inhibits the activity of various enzymes, including acetylcholinesterase, PI3K, Akt, and mTOR. Moreover, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has also been shown to induce oxidative stress in cancer cells, which ultimately leads to their death. Physiologically, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and epilepsy.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Moreover, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has also been shown to exhibit neuroprotective effects, which make it an attractive candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Moreover, the toxicity profile of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has not been extensively studied, which makes it challenging to determine its safety in humans.

Future Directions

There are several future directions for research on 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide. One of the significant areas of research is the development of more efficient synthesis methods for 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide. Moreover, the identification of molecular targets of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide and its metabolites can provide insights into its mechanism of action. Furthermore, the evaluation of the toxicity profile of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide in animal models can help determine its safety for use in humans. Additionally, the development of novel formulations of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide that improve its solubility and bioavailability can enhance its therapeutic potential. Finally, the evaluation of the efficacy of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide in combination with other anticancer drugs can provide insights into its potential use in cancer therapy.
Conclusion:
In conclusion, 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide exhibits potent anticancer activity against various cancer cell lines and has also been shown to exhibit neuroprotective effects. The mechanism of action of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide involves its interaction with various molecular targets in cells. The biochemical and physiological effects of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide have been extensively studied, and it has been shown to inhibit the activity of various enzymes and induce oxidative stress in cancer cells. While 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has several advantages for use in lab experiments, its low solubility in water and limited toxicity profile are some of the limitations. There are several future directions for research on 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide, including the development of more efficient synthesis methods, the identification of molecular targets, and the evaluation of its toxicity profile.

Synthesis Methods

The synthesis of 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide has been reported in various research articles. One of the commonly used methods involves the reaction of 2-fluoroacetophenone with thiosemicarbazide in the presence of sodium acetate and acetic acid to yield 2-(2-fluorophenyl)-N-(4,5-diethyl-1,2,4-triazol-3-yl)thioacetamide. This intermediate is then treated with acetic anhydride in the presence of triethylamine to obtain 2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide. Other methods involve the use of different reagents and solvents, but the overall procedure remains similar.

properties

IUPAC Name

2-[(4,5-diethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4OS/c1-3-12-17-18-14(19(12)4-2)21-9-13(20)16-11-8-6-5-7-10(11)15/h5-8H,3-4,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIDTNLYYJVCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1CC)SCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

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